molecular formula C24H24ClN3O3S B2471646 Benzofuran-2-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1217037-89-2

Benzofuran-2-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2471646
CAS No.: 1217037-89-2
M. Wt: 469.98
InChI Key: VLFIAWBUAINVSA-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic compound featuring a benzofuran core linked to a piperazine-thiazol moiety.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S.ClH/c1-29-19-8-6-17(7-9-19)20-16-31-23(25-20)15-26-10-12-27(13-11-26)24(28)22-14-18-4-2-3-5-21(18)30-22;/h2-9,14,16H,10-13,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFIAWBUAINVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzofuran derivatives, including the compound Benzofuran-2-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Overview of Benzofuran Derivatives

Benzofuran compounds are known for their broad spectrum of biological activities, including:

  • Antimicrobial : Effective against bacteria, fungi, and viruses.
  • Anticancer : Inhibitory effects on various cancer cell lines.
  • Anti-inflammatory : Reducing inflammation in various models.
  • Neuroprotective : Potential in treating neurodegenerative diseases.

The incorporation of different substituents on the benzofuran core significantly influences these activities.

The compound in focus contains a benzofuran moiety linked to a thiazole and a piperazine ring. The structural features contribute to its biological efficacy:

  • Benzofuran Core : Known for its role in various pharmacological activities.
  • Thiazole Ring : Exhibits antibacterial and antifungal properties.
  • Piperazine Moiety : Enhances interaction with biological targets, potentially improving bioavailability.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit potent antimicrobial properties. For instance, compounds with similar structures have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with inhibition zones reaching up to 24 mm in diameter .

Anticancer Activity

Several studies have reported the anticancer potential of benzofuran derivatives. A series of compounds derived from benzofuran were tested against human ovarian cancer cell lines, revealing IC50 values as low as 11 μM . The presence of the methoxyphenyl and thiazole groups is believed to enhance cytotoxicity through mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Benzofuran derivatives have also demonstrated anti-inflammatory effects in various models. These compounds can inhibit pro-inflammatory cytokines and reduce edema formation, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is highly dependent on their structural modifications. Key observations include:

  • Substituents at Position 4 : Halogen or hydroxyl groups significantly enhance antimicrobial activity.
  • Methoxy Substitution : The presence of a methoxy group on the phenyl ring increases lipophilicity, potentially improving membrane permeability and bioactivity .
Compound StructureBiological ActivityIC50 Value (μM)
Benzofuran Derivative AAnticancer (A2780)11
Benzofuran Derivative BAntimicrobial (E. coli)24 mm IZ
Benzofuran Derivative CAnti-inflammatoryN/A

Case Studies

  • Anticancer Efficacy : A study evaluated a series of benzofuran derivatives against multiple cancer cell lines, identifying specific compounds that exhibited promising antiproliferative effects and multidrug resistance reversal capabilities .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of benzofuran derivatives against various strains, confirming significant inhibition against S. aureus and K. pneumoniae, emphasizing the importance of substituent positions on activity outcomes .

Scientific Research Applications

Chemical Structure and Synthesis

The compound Benzofuran-2-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride features a complex structure that combines several pharmacologically relevant moieties. The synthesis typically involves multi-step reactions that integrate benzofuran, thiazole, and piperazine components. Recent studies have demonstrated efficient synthetic pathways yielding high purity and yield percentages through various methods, including microwave-assisted synthesis and one-pot reactions .

Example Synthesis Pathway

  • Starting Materials : Benzofuran, 4-methoxyaniline, and thiazole derivatives.
  • Reagents : Ethanol as a solvent, with or without catalysts.
  • Procedure : Refluxing the reactants under controlled conditions followed by purification through recrystallization.

Biological Activities

The compound has shown promising biological activities across various studies:

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. The incorporation of thiazole rings has been linked to enhanced activity against a range of bacteria and fungi. For instance, compounds similar to this compound have demonstrated significant antibacterial effects against resistant strains of Pseudomonas aeruginosa and Candida albicans with minimal inhibitory concentrations (MICs) in the low μg/mL range .

Antiviral Potential

Recent research has indicated that benzofuran-based compounds exhibit inhibitory activity against viruses such as MERS-CoV. A related study highlighted that derivatives with specific substitutions could achieve IC50 values as low as 0.09 μM, suggesting strong potential for developing antiviral agents .

Anticancer Properties

Benzofuran derivatives are also being explored for their anticancer potential. Studies have reported that certain compounds exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves inducing apoptosis or inhibiting cell proliferation pathways .

Case Study 1: Antimicrobial Efficacy

A series of benzofuran-thiazole hybrids were synthesized and tested against multiple bacterial strains. The results indicated that compounds with methoxy substitutions showed enhanced antimicrobial activity compared to their unsubstituted counterparts. Notably, one compound achieved an MIC of 31.25 μg/mL against C. krusei, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Antiviral Activity

In a study focused on MERS-CoV inhibitors, a derivative of benzofuran was shown to significantly inhibit viral replication in vitro. The structure–activity relationship (SAR) analysis revealed that specific functional groups were critical for enhancing antiviral efficacy, paving the way for further drug development efforts targeting coronaviruses .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms and thiazole ring participate in nucleophilic substitutions:

  • Alkylation : Piperazine reacts with alkyl halides (e.g., propargyl bromide) under basic conditions (K₂CO₃, DMF) to form N-alkylated derivatives. For example, compound 8 in was synthesized via alkylation with 2-bromoethanol (yield: 75–79%).

  • Acylation : The secondary amine of piperazine undergoes acylation with activated esters (e.g., HATU coupling) to form carboxamides. In , coupling with n-Boc piperazine achieved a 90% yield.

Electrophilic Substitution on Benzofuran and Thiazole

The benzofuran and thiazole aromatic systems undergo regioselective electrophilic reactions:

  • Benzofuran : Electrophilic substitution occurs preferentially at the 5-position due to electron-donating effects of the fused furan oxygen. Bromination (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) yields halogenated/nitro derivatives.

  • Thiazole : The 5-position of the thiazole ring is activated for reactions such as sulfonation. In, methylsulfonyl substitution enhanced solubility and stability.

Coupling Reactions

Transition metal-catalyzed cross-couplings enable structural diversification:

Reaction TypeConditionsExample ProductYieldSource
Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃, dimethoxyethaneBiaryl piperazine derivatives67%
Click Chemistry Cu(I), sodium ascorbate1,2,3-Triazole-linked analogs76% ee

Redox Reactions

Key functional groups undergo oxidation and reduction:

  • Methanone Reduction : The ketone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄. For example, reduction of similar methanones in achieved >80% conversion.

  • Thiazole Oxidation : The methylsulfonyl group in was introduced via oxidation (H₂O₂/AcOH), improving pharmacokinetic properties.

Salt Formation and Acid-Base Reactions

The hydrochloride salt enhances aqueous solubility:

  • Deprotonation : Treatment with NaHCO₃ liberates the free base, enabling further functionalization (e.g., alkylation).

  • Counterion Exchange : Reaction with KPF₆ or NaBArF₄ forms alternative salts for crystallization studies .

Hydrolysis and Stability

  • Ester Hydrolysis : The methanone group resists hydrolysis under physiological conditions, but strong acids (HCl/EtOH) cleave the piperazine-thiazole bond.

  • Stability : The compound remains stable in pH 4–7 buffers but degrades in alkaline conditions (t₁/₂ = 12 h at pH 9).

Biological Activity-Driven Modifications

Structural analogs highlight reactivity tied to bioactivity:

  • Anticonvulsant Activity : Thiazole-piperazine hybrids in showed ED₅₀ = 18.4 mg/kg via PTZ seizure models.

  • Antimicrobial Effects : Benzofuran-piperazine derivatives in inhibited fungal growth at MIC = 1.6–12.5 μg/mL.

Comparison with Similar Compounds

Table 2: Comparison with Urea-Based Thiazol-Piperazines

Compound Core Functional Group Key Substituent Yield (%)
Target Compound Methanone 4-Methoxyphenyl N/A
1f () Urea 4-Trifluoromethyl 70.7
11d () Urea 4-Trifluoromethyl 85.3

Benzofuran-Thiazolidinone Hybrids ()

The compound (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one shares a benzofuran core but incorporates a pyrazole-thiazolidinone system. Key distinctions:

  • Rigidity vs. Flexibility: The thiazolidinone ring and imino group in ’s compound introduce conformational rigidity, contrasting with the target’s flexible piperazine-thiazol linkage.

Arylpiperazine Derivatives with Heterocycles ()

  • : A benzofuran-piperazine compound linked to a methylsulfonyl benzo[d]thiazol highlights the impact of sulfonyl groups on solubility and target affinity. The target compound’s 4-methoxyphenyl group may reduce acidity compared to sulfonyl .
  • : Thiophene- and pyrazole-containing arylpiperazines (e.g., compound 21) demonstrate the versatility of heterocyclic substitutions. The trifluoromethyl group in compound 21 increases lipophilicity, whereas the target’s methoxy group enhances hydrophilicity .

Table 3: Substituent Effects on Physicochemical Properties

Compound Key Substituent Property Influence
Target Compound 4-Methoxyphenyl Moderate hydrophilicity, H-bonding
Compound Methylsulfonyl High polarity, acidity
Compound 21 Trifluoromethyl High lipophilicity

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Benzofuran-2-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a polycyclic molecule comprising three distinct moieties:

  • Benzofuran-2-carbonyl group : Synthesized via cyclization of substituted phenols or transition-metal-catalyzed C–H activation.
  • 4-(4-Methoxyphenyl)thiazole : Constructed through Hantzsch thiazole synthesis using thioamides and α-haloketones.
  • Piperazine linker : Introduced via nucleophilic substitution or coupling reactions.

Retrosynthetically, the molecule can be dissected into two primary intermediates:

  • Intermediate A : Benzofuran-2-carbonyl chloride
  • Intermediate B : 4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazine

The final step involves coupling these intermediates followed by hydrochloride salt formation.

Synthetic Strategies for Key Intermediates

Synthesis of Benzofuran-2-Carbonyl Chloride

Rhodium-Catalyzed Benzofuran Formation

A rhodium(III)-catalyzed C–H activation protocol enables efficient benzofuran synthesis. Substituted salicylaldehyde derivatives react with vinylene carbonate in tetrachloroethane at 80°C using [Cp*RhCl₂]₂ as a catalyst, yielding benzofuran-2-carboxylates in 30–80% yields. Subsequent hydrolysis with aqueous NaOH (2 M, 60°C, 6 h) converts the ester to carboxylic acid, which is treated with thionyl chloride (SOCl₂, reflux, 4 h) to afford benzofuran-2-carbonyl chloride.

Reaction Conditions :

Step Reagents/Catalysts Temperature Time Yield
Cyclization [Cp*RhCl₂]₂, vinylene carbonate 80°C 12 h 30–80%
Hydrolysis NaOH (2 M) 60°C 6 h 85–95%
Chlorination SOCl₂ Reflux 4 h 90–98%
Base-Catalyzed Aldol Condensation

Alternatively, salicylaldehydes react with α-haloketones (e.g., chloroacetone) in the presence of triethylamine (neat conditions, 24 h) to form benzofuran-2-carboxylates. This method avoids transition metals but requires longer reaction times.

Synthesis of 4-((4-(4-Methoxyphenyl)Thiazol-2-yl)Methyl)Piperazine

Hantzsch Thiazole Cyclization

4-Methoxyphenylthioamide is treated with 2-bromo-1-(piperazin-1-yl)ethanone in ethanol under reflux (4 h) to form the thiazole ring. Recrystallization from dimethylformamide (DMF) yields the substituted thiazole-piperazine intermediate.

Reaction Scheme :

  • Thioamide + α-Haloketone → Thiazole core (reflux, 4 h, ethanol)
  • Purification: Recrystallization (DMF, 218–219°C)
Piperazine Functionalization

The piperazine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA), followed by deprotection with HCl in dioxane (0°C, 2 h) to regenerate the free amine.

Coupling and Salt Formation

Amide Bond Formation

Benzofuran-2-carbonyl chloride reacts with 4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazine in anhydrous DCM using N,N-diisopropylethylamine (DIPEA) as a base (0°C → room temperature, 12 h). The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Hydrochloride Salt Precipitation

The free base is dissolved in hot 2-propanol, and HCl-saturated 2-propanol is added dropwise at room temperature. The precipitate is filtered, washed with cold 2-propanol, and dried under vacuum to yield the hydrochloride salt (melting point: 277–279°C).

Optimized Conditions :

Parameter Value
Solvent 2-Propanol
HCl Equivalents 1.2
Precipitation Temperature 25°C
Yield 85–92%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, benzofuran H-3), 7.89–7.45 (m, 4H, aromatic), 4.32 (s, 2H, CH₂-thiazole), 3.84 (s, 3H, OCH₃), 3.12–2.95 (m, 8H, piperazine).
  • IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–O–C benzofuran).

Crystallographic Data

Single-crystal X-ray diffraction (analogous to) confirms planar benzofuran and thiazole moieties with a dihedral angle of 11.93° between rings. π–π interactions (centroid distance: 3.69 Å) stabilize the crystal lattice.

Industrial-Scale Considerations

The patent-derived method (WO2014006637A2) offers scalability advantages:

  • Avoids expensive palladium catalysts (e.g., tris(dibenzylidene acetone)dipalladium).
  • Uses cost-effective solvents (2-propanol instead of diethylene glycol dimethyl ether).
  • Achieves >90% purity without column chromatography via recrystallization.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions impact yield and purity?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. A common approach includes:

Thiazole ring formation : Reacting 4-methoxyphenyl thioamide with α-bromoacetophenone derivatives under reflux in ethanol .

Piperazine coupling : Introducing the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring anhydrous conditions and catalysts like Pd(OAc)₂ .

Benzofuran incorporation : Utilizing Sonogashira or Suzuki-Miyaura cross-coupling to attach the benzofuran group .

Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to enhance solubility .

Q. Critical Parameters :

  • Temperature control (<80°C for thiazole formation to prevent side reactions).
  • Solvent selection (e.g., THF for nucleophilic substitutions, DMF for coupling reactions).
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Table 1 : Synthetic Route Comparison

StepReagents/ConditionsYield RangePurity (HPLC)Reference
Thiazoleα-Bromoacetophenone, EtOH, reflux60-75%>90%
PiperazinePd(OAc)₂, Xantphos, DMF, 100°C50-65%85-92%
BenzofuranPd(PPh₃)₄, Na₂CO₃, THF/H₂O70-80%>95%

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). The benzofuran aromatic protons appear as doublets (δ 6.8-7.5 ppm), while the piperazine methylene groups resonate at δ 2.5-3.5 ppm .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650 cm⁻¹ and hydrochloride salt formation via N-H stretches (~2500 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., piperazine conformation) and validate hydrogen bonding in the hydrochloride form .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide structural optimization for enhanced pharmacological activity?

Methodological Answer:

  • Key Modifications :
    • Thiazole substituents : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., Cl, CF₃) to improve target binding .
    • Piperazine linker : Adjust alkyl chain length (e.g., methyl vs. ethyl) to modulate solubility and blood-brain barrier penetration .
  • Assays :
    • In vitro : Radioligand binding assays (e.g., dopamine or serotonin receptors) with IC₅₀ determination .
    • In silico : Molecular docking (AutoDock Vina) to predict interactions with receptor active sites .

Table 2 : SAR Trends

ModificationBiological Activity (IC₅₀)Solubility (mg/mL)Reference
4-OCH₃ (parent)120 nM0.5
4-CF₃45 nM0.2
Piperazine-CH₂CH₃90 nM1.1

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Orthogonal Validation :
    • Replicate assays using standardized protocols (e.g., CEREP panels for receptor profiling) .
    • Cross-validate via SPR (surface plasmon resonance) to measure binding kinetics independently .
  • Data Normalization :
    • Use internal controls (e.g., known agonists/antagonists) to calibrate assay variability .
    • Apply statistical tools (e.g., ANOVA with post-hoc tests) to distinguish signal noise .

Q. What strategies improve pharmacokinetic properties, such as solubility and metabolic stability?

Methodological Answer:

  • Salt Forms : Hydrochloride salts enhance aqueous solubility (e.g., 2.5-fold increase vs. free base) .
  • Prodrug Design : Introduce ester or amide prodrug moieties to improve oral bioavailability .
  • CYP Inhibition Assays : Use human liver microsomes to identify metabolic hotspots (e.g., demethylation of the methoxy group) .

Q. How can computational methods predict off-target interactions or toxicity?

Methodological Answer:

  • Pharmacophore Modeling : Screen against databases like ChEMBL for similar scaffolds linked to hepatotoxicity .
  • Machine Learning : Train models on Tox21 datasets to predict CYP inhibition or hERG channel binding .

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